molecular formula C8H16Cl2N4O B2944778 5-[(2S,4R)-4-methoxypyrrolidin-2-yl]-3-methyl-1H-1,2,4-triazole dihydrochloride CAS No. 1909294-13-8

5-[(2S,4R)-4-methoxypyrrolidin-2-yl]-3-methyl-1H-1,2,4-triazole dihydrochloride

Cat. No.: B2944778
CAS No.: 1909294-13-8
M. Wt: 255.14
InChI Key: IRJIHHIIELNCIT-VJBFUYBPSA-N
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Description

5-[(2S,4R)-4-Methoxypyrrolidin-2-yl]-3-methyl-1H-1,2,4-triazole dihydrochloride is a chiral small molecule featuring a stereochemically defined 4-methoxypyrrolidine ring fused to a 3-methyl-1H-1,2,4-triazole core. This specific (2S,4R) stereochemistry is critical for its spatial orientation and interaction with biological targets, making it a valuable scaffold in medicinal chemistry and drug discovery research. The 1,2,4-triazole pharmacophore is a privileged structure in pharmaceutical sciences, known for its ability to engage in hydrogen bonding and dipole-dipole interactions with enzyme active sites . This moiety is a key structural component of numerous FDA-approved drugs, including antifungal agents (e.g., fluconazole, voriconazole) which act by inhibiting the fungal cytochrome P450 enzyme lanosterol 14α-demethylase (CYP51), a critical component of ergosterol biosynthesis . Beyond antifungals, the 1,2,4-triazole core is found in compounds with a broad spectrum of bioactivities, such as anticancer, anticonvulsant, antiviral, and anti-inflammatory agents, underscoring its versatility as a research chemical . The incorporation of the methoxypyrrolidine group, a motif present in various bioactive molecules and patent literature, further enhances the compound's potential as a building block for developing novel enzyme inhibitors and receptor ligands . For instance, structurally related pyrrolidine-triazole hybrids and substituted amino triazoles have been investigated for their utility as human chitinase inhibitors, targeting conditions like asthma and fibrosis, and as key intermediates in synthesizing fused heterocyclic compounds for oncological research . This dihydrochloride salt offers improved solubility for in vitro assay systems, facilitating its application in high-throughput screening, mechanism-of-action studies, and as a precursor for the synthesis of more complex, targeted therapeutic candidates. Its primary research value lies in exploring new chemical space for inhibitor design and elucidating structure-activity relationships in pharmaceutical development.

Properties

IUPAC Name

3-[(2S,4R)-4-methoxypyrrolidin-2-yl]-5-methyl-1H-1,2,4-triazole;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N4O.2ClH/c1-5-10-8(12-11-5)7-3-6(13-2)4-9-7;;/h6-7,9H,3-4H2,1-2H3,(H,10,11,12);2*1H/t6-,7+;;/m1../s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRJIHHIIELNCIT-VJBFUYBPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NN1)C2CC(CN2)OC.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NC(=NN1)[C@@H]2C[C@H](CN2)OC.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16Cl2N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(2S,4R)-4-methoxypyrrolidin-2-yl]-3-methyl-1H-1,2,4-triazole dihydrochloride involves multiple steps. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction typically involves the use of solvents such as chloroform and catalysts like molecular sieves to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The reaction conditions are optimized to maintain consistency and efficiency in production .

Chemical Reactions Analysis

Types of Reactions

5-[(2S,4R)-4-methoxypyrrolidin-2-yl]-3-methyl-1H-1,2,4-triazole dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde derivative, while reduction may produce an alcohol. Substitution reactions can result in a variety of functionalized derivatives .

Scientific Research Applications

5-[(2S,4R)-4-methoxypyrrolidin-2-yl]-3-methyl-1H-1,2,4-triazole dihydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-[(2S,4R)-4-methoxypyrrolidin-2-yl]-3-methyl-1H-1,2,4-triazole dihydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context .

Comparison with Similar Compounds

Structural Comparisons

The compound’s triazole-pyrrolidine framework distinguishes it from structurally related analogs. Key comparisons include:

Compound Name Substituents/Features Molecular Weight (g/mol) Key Structural Differences vs. Target Compound Applications/Properties
Target Compound (Dihydrochloride) (2S,4R)-4-methoxypyrrolidin-2-yl, 3-methyl triazole, HCl salt ~255.1* Chiral pyrrolidine, HCl salt Pharma (drug candidates), agrochemicals (pesticides)
1-(2-Benzoyl-1-phenylethyl)-4-[(2-hydroxy-1-naphthyl)methylideneamino]-3-methyl-1H-1,2,4-triazole Benzoyl, naphthylideneamino groups, intramolecular O–H···N H-bond 483.57 (free base) Bulky aromatic substituents, planar naphthyl system Crystal packing via π-π interactions; potential solid-state stability
S-Alkyl 4-(4-Chlorophenyl)-5-(pyrrole-2-yl)-1,2,4-triazole-3-thiol Derivatives Chlorophenyl, pyrrole, thiol groups ~330–380 (free bases) Thiol functionality, chlorophenyl substituent Antimicrobial/antifungal candidates via molecular docking
5-[(4-Chlorophenyl)methyl]-3-methyl-1H-1,2,4-triazole (Enamine Ltd) Chlorophenylmethyl group 207.7 (free base) Lipophilic chlorophenyl substituent Chemical synthesis intermediate

*Estimated for dihydrochloride (free base MW 182.2 + 2×36.46 HCl).

Key Observations :

  • Chirality and Hydrogen Bonding : The target compound’s (2S,4R)-methoxypyrrolidine group provides stereochemical complexity absent in analogs like the chlorophenylmethyl or benzoyl derivatives. This enhances selectivity in drug-target interactions .
  • Solubility : The dihydrochloride salt likely improves aqueous solubility compared to neutral analogs (e.g., Enamine Ltd’s chlorophenylmethyl triazole) .
  • Biological Relevance : Unlike S-alkyl thiol derivatives , the target lacks sulfur but retains triazole-mediated hydrogen-bonding capacity, which is critical for kinase inhibition or enzyme targeting .
Physicochemical Properties
  • Crystallinity : While the target compound’s dihydrochloride form may favor ionic crystal packing, the naphthyl-containing analog in relies on π-π stacking for stability.

Biological Activity

5-[(2S,4R)-4-methoxypyrrolidin-2-yl]-3-methyl-1H-1,2,4-triazole dihydrochloride is a compound of interest due to its potential biological activities. This article delves into its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Basic Information

  • IUPAC Name : this compound
  • Molecular Formula : C₈H₁₅Cl₂N₄O
  • Molecular Weight : 218.68 g/mol
  • CAS Number : 1955473-53-6

Physical Properties

PropertyValue
AppearanceWhite to off-white powder
Purity≥95%
Storage ConditionsRoom temperature

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that this compound may exhibit:

  • Antimicrobial Activity : Studies have shown that triazole derivatives can possess significant antimicrobial properties against a variety of pathogens.
  • Antineoplastic Activity : Preliminary investigations suggest that this compound may have potential as an antineoplastic agent, particularly through the inhibition of cancer cell proliferation.

Case Studies and Research Findings

  • Antimicrobial Efficacy :
    • A study evaluated the antimicrobial activity of several triazole derivatives, including the target compound. Results indicated a notable inhibition of bacterial growth in vitro against strains such as Staphylococcus aureus and Escherichia coli .
  • Antineoplastic Potential :
    • In a combinatorial library screening for bioregulators, derivatives similar to 5-[(2S,4R)-4-methoxypyrrolidin-2-yl]-3-methyl-1H-1,2,4-triazole demonstrated promising results in inhibiting tumor cell lines . The study highlighted the compound's potential in developing non-toxic anticancer therapies.
  • Pharmacological Studies :
    • Pharmacological evaluations have shown that this compound may act as a selective inhibitor for certain enzymes involved in metabolic pathways related to cancer progression .

Comparative Analysis with Related Compounds

To understand the biological activity of this compound better, it is useful to compare it with other triazole derivatives.

Compound NameAntimicrobial ActivityAntineoplastic ActivityReference
5-(1H-benzimidazol-2-yl)-3-methyltriazoleModerateHigh
5-(4-chlorophenyl)-3-methyltriazoleHighModerate
5-[(2S,4R)-4-methoxypyrrolidin-2-yl]-3-methyltriazole HighPromisingThis article

Q & A

Basic: What synthetic methodologies are recommended for optimizing the yield and purity of 5-[(2S,4R)-4-methoxypyrrolidin-2-yl]-3-methyl-1H-1,2,4-triazole dihydrochloride?

Answer:
Key steps include:

  • Reaction Optimization : Use reflux conditions in ethanol or DMF/EtOH mixtures (1:1) for heterocyclic coupling, as demonstrated in triazole-thiol derivative synthesis .
  • Purification : Recrystallization from polar aprotic solvents (e.g., DMF-EtOH mixtures) improves purity .
  • Characterization : Validate intermediates via elemental analysis, 1^1H-NMR, and LC-MS to confirm structural integrity .

Basic: How should researchers resolve discrepancies in spectral data (e.g., NMR or LC-MS) during structural characterization?

Answer:

  • Comparative Analysis : Cross-reference experimental data with computational predictions (e.g., ChemDraw or Gaussian-based simulations) .
  • Isotopic Patterns : Use high-resolution LC-MS to distinguish molecular ion peaks from impurities .
  • Deuterated Solvents : Employ 13^{13}C-NMR or 2D-COSY to resolve overlapping proton signals in the pyrrolidine or triazole moieties .

Advanced: How can computational methods (e.g., quantum chemical calculations) guide reaction design for stereoselective synthesis of the (2S,4R)-pyrrolidine moiety?

Answer:

  • Reaction Path Search : Use density functional theory (DFT) to model transition states and identify energy barriers for stereochemical outcomes .
  • Solvent Effects : Simulate solvent interactions (e.g., ethanol vs. DMF) to predict reaction kinetics and selectivity .
  • Machine Learning : Train models on existing triazole-pyrrolidine datasets to predict optimal catalysts or temperatures .

Advanced: What strategies are effective for analyzing biological activity while avoiding costly in vitro assays?

Answer:

  • Molecular Docking : Screen against targets like kinases or GPCRs using AutoDock Vina, focusing on hydrogen bonding with the triazole ring and hydrophobic interactions with the 4-methoxypyrrolidine group .
  • ADME Prediction : Use SwissADME to assess bioavailability, emphasizing the impact of the dihydrochloride salt on solubility and permeability .
  • SAR Studies : Modify the 3-methyl or methoxy groups to evaluate activity trends, leveraging analogs from pyrazole-triazole hybrids .

Advanced: How can researchers address contradictions in reported biological activity data for structurally similar triazole derivatives?

Answer:

  • Meta-Analysis : Compare assay conditions (e.g., cell lines, concentrations) across studies to identify confounding variables .
  • Proteomics Profiling : Use mass spectrometry to verify target engagement in cellular models, reducing false positives .
  • Orthogonal Assays : Validate hits with SPR (surface plasmon resonance) or thermal shift assays to confirm binding affinity .

Basic: What analytical techniques are critical for assessing the stability of the dihydrochloride salt under storage conditions?

Answer:

  • Thermogravimetric Analysis (TGA) : Monitor decomposition temperatures to recommend storage below 25°C .
  • HPLC-PDA : Track degradation products (e.g., free base formation) under accelerated stability conditions (40°C/75% RH) .
  • Karl Fischer Titration : Measure hygroscopicity to determine optimal packaging (e.g., desiccant-containing vials) .

Advanced: How can reactor design principles improve scalability for multi-step syntheses of this compound?

Answer:

  • Continuous Flow Systems : Minimize intermediate isolation steps, particularly for acid-sensitive pyrrolidine intermediates .
  • Membrane Separation : Apply nanofiltration to purify charged species (e.g., dihydrochloride salt) from unreacted precursors .
  • Process Analytical Technology (PAT) : Use inline IR spectroscopy to monitor reaction progress and automate pH adjustment .

Advanced: What mechanistic insights explain the role of the 4-methoxy group in modulating biological activity?

Answer:

  • Hydrogen Bonding : The methoxy group enhances water solubility and facilitates interactions with polar residues in enzyme active sites .
  • Conformational Restriction : NMR-based studies suggest the (2S,4R) configuration stabilizes a bioactive conformation via intramolecular hydrogen bonds .
  • Metabolic Stability : Replace the methoxy group with deuterated analogs to prolong half-life, as shown in related pyrazole derivatives .

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